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Compound of Interest

Compound Name: L-2-Carbamoylphenylalanine
Cat. No.: B12317980
Get Quote
Abstract

L-2-Carbamoylphenylalanine (also known as ortho-carbamoyl-L-phenylalanine) is a highly
specialized non-canonical amino acid used primarily in peptidomimetics and medicinal
chemistry. Distinguished by the presence of a carboxamide (-CONHz) group at the ortho-
position of the phenyl ring, this residue serves as a critical tool for inducing conformational
constraints in peptide backbones and mimicking specific hydrogen-bonding interactions in
protein-ligand interfaces. This guide provides a definitive reference for its identifiers,
physicochemical properties, synthetic pathways, and applications in drug discovery.

Part 1: Chemical Identity & Identifiers

The nomenclature "L-2-Carbamoylphenylalanine” specifically refers to the phenylalanine
derivative substituted at the 2-position (ortho) of the aromatic ring. It must be rigorously
distinguished from its para-isomer (L-4-Carbamoylphenylalanine) and the N-terminal derivative
(N-carbamoyl-L-phenylalanine).
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Identifier Type Value Notes

(2S)-2-amino-3-(2-
IUPAC Name carbamoylphenyl)propanoic Definitive chemical name
acid

Often abbreviated as o-Cbm-

Common Name L-2-Carbamoylphenylalanine
Phe or Phe(2-CONH2)
Molecular Formula C10H12N203 Free acid form
Molecular Weight 208.21 g/mol Free acid form
Stereochemistry specified (L-
SMILES NC(0)=0

isomer)

Commercial Reagent Identifiers (Protected Forms)

In solid-phase peptide synthesis (SPPS), the free acid is rarely used directly. Researchers will
almost exclusively encounter the N-terminally protected variants.

Reagent Name CAS Number Molecular Weight Formula

Fmoc-L-2-
Carbamoylphenylalani  959583-60-9 430.45 g/mol C25H22N205
ne

Boc-L-2-
Carbamoylphenylalani  959573-27-4 308.33 g/mol C15H20N205
ne

Disambiguation Alert

e vs. L-4-Carbamoylphenylalanine: The para-isomer (CAS 223593-04-2) is a glutamine
mimetic. The ortho-isomer (Topic) is a conformational restrictor.

e vs. N-Carbamoyl-L-phenylalanine: This compound (CAS 949-45-1) has the carbamoyl group
on the
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-amino nitrogen (urea linkage) and is a metabolic intermediate, not a side-chain modified
amino acid.

Part 2: Structural & Physicochemical Analysis
Structural Logic

The ortho-carbamoyl group introduces a unique steric and electronic environment compared to

native phenylalanine.

» Steric Clash: The substituent at the 2-position creates steric hindrance with the peptide

backbone (

-proton or amide nitrogen), often restricting the
and
torsion angles.

 Intramolecular H-Bonding: The amide protons of the carbamoyl group can form
intramolecular hydrogen bonds with the backbone carbonyl oxygen, potentially stabilizing
specific secondary structures like

-turns or helices.

Visualization of Chemical Relationships

The following diagram illustrates the structural distinction between the target compound and its

common isomers.
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Caption: Structural genealogy of carbamoyl-phenylalanine derivatives. The target L-2-isomer is
distinct from the para-isomer and the N-carbamoyl metabolite.

Part 3: Synthesis & Production Protocols

Synthesis of L-2-Carbamoylphenylalanine typically avoids direct electrophilic aromatic
substitution due to lack of regioselectivity. The preferred method utilizes Palladium-catalyzed
cross-coupling (Negishi or Suzuki-Miyaura) to ensure optical purity is maintained.

Protocol: Negishi Cross-Coupling Approach

This method couples a protected organozinc serine derivative with a 2-substituted aryl halide.
Reagents:
o Substrate A: Boc-iodo-L-alanine methyl ester (derived from serine).

e Substrate B: 2-Bromobenzamide (or 2-bromobenzonitrile, followed by hydrolysis).
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o Catalyst: Pdz(dba)s / S-Phos.
e Solvent: DMF/THF (anhydrous).
Step-by-Step Workflow:

e Zinc Activation: Treat Boc-iodo-L-alanine methyl ester with activated Zinc dust in dry DMF to
generate the organozinc intermediate (Negishi reagent). Critical: Ensure strictly anhydrous
conditions to prevent protonation.

e Coupling: Add 2-bromobenzamide and the Pd catalyst system. Heat to 60°C under Argon for
4-12 hours.

 Purification: Quench with 1M HCI, extract with EtOAc. Purify via flash chromatography
(Hexane/EtOAc gradient).

o Deprotection (Optional): If the free acid is required, hydrolyze the methyl ester with LiOH in
THF/H20, followed by careful neutralization.

Synthesis Workflow Diagram
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Caption: Negishi cross-coupling pathway for the stereoselective synthesis of protected L-2-
Carbamoylphenylalanine.

Part 4: Biological Significance & Applications
Peptidomimetics & Drug Design
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L-2-Carbamoylphenylalanine is a "chimeric" amino acid. It retains the hydrophobic core of
phenylalanine while introducing a polar, H-bond donor/acceptor motif at a specific vector.

o Conformational Locking: The ortho-substituent restricts rotation around the C
-C
bond (

angle). This is utilized to "freeze" bioactive peptides into their receptor-bound conformation,
reducing the entropic penalty of binding.

e Turn Induction: When incorporated into a peptide chain, the 2-carbamoy! group can
hydrogen bond with the backbone amide of the

or
residue, promoting compact turn structures (e.g.,
-turns or

-turns).

Enzyme Inhibition

In protease inhibitors, the carbamoyl group can serve as a "warhead" or an anchor. It mimics
the hydration shell of native residues or interacts with catalytic residues (e.g., Serine or
Cysteine proteases) to improve potency.

Analytical Characterization

To validate the identity of L-2-Carbamoylphenylalanine in a peptide sequence:
o HPLC: Elutes earlier than native Phenylalanine due to increased polarity of the amide group.

 NMR: The amide protons (-CONHz) appear as two distinct broad singlets (due to restricted
rotation) around 7.0-7.5 ppm in DMSO-de.

e Mass Spectrometry: Shows a characteristic mass shift of +43 Da (CONH vs H) relative to
Phenylalanine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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